molecular formula C15H24N2 B3023450 1-[2-(azepan-2-yl)phenyl]-N,N-dimethylmethanamine CAS No. 881041-90-3

1-[2-(azepan-2-yl)phenyl]-N,N-dimethylmethanamine

Cat. No. B3023450
CAS RN: 881041-90-3
M. Wt: 232.36 g/mol
InChI Key: LDSMIZOJFSCJMT-UHFFFAOYSA-N
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Description

1-[2-(azepan-2-yl)phenyl]-N,N-dimethylmethanamine, also known as DM-AA2-1, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of arylalkylamines and is structurally similar to other psychoactive substances such as amphetamines and cathinones.

Mechanism of Action

1-[2-(azepan-2-yl)phenyl]-N,N-dimethylmethanamine acts as a monoamine transporter inhibitor, which means that it prevents the reuptake of serotonin and norepinephrine into presynaptic neurons, leading to an increase in their extracellular concentrations. This mechanism of action is similar to other psychoactive substances such as amphetamines and cathinones. However, this compound has been shown to have a higher selectivity for serotonin and norepinephrine transporters compared to dopamine transporters, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including increased extracellular levels of serotonin and norepinephrine in the brain, increased locomotor activity, and decreased food intake. These effects are similar to those of other psychoactive substances and may contribute to its potential therapeutic effects.

Advantages and Limitations for Lab Experiments

One advantage of 1-[2-(azepan-2-yl)phenyl]-N,N-dimethylmethanamine for lab experiments is its high selectivity for serotonin and norepinephrine transporters, which makes it a useful tool compound for investigating the role of these transporters in the brain. However, one limitation is that its psychoactive effects may complicate the interpretation of experimental results.

Future Directions

There are several future directions for the research on 1-[2-(azepan-2-yl)phenyl]-N,N-dimethylmethanamine, including:
1. Investigation of its potential therapeutic effects in the treatment of depression and anxiety disorders.
2. Development of novel psychoactive substances based on this compound as a lead compound.
3. Investigation of its potential use as a tool compound for the study of monoamine transporters in the brain.
4. Investigation of its potential effects on other neurotransmitter systems in the brain.
5. Investigation of its potential toxicity and safety profile.
Conclusion:
This compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its high selectivity for serotonin and norepinephrine transporters makes it a useful tool compound for investigating the role of these transporters in the brain. However, its psychoactive effects may complicate the interpretation of experimental results. Further research is needed to investigate its potential therapeutic effects and safety profile.

Scientific Research Applications

1-[2-(azepan-2-yl)phenyl]-N,N-dimethylmethanamine has been studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, this compound has been shown to act as a selective serotonin and norepinephrine reuptake inhibitor, which makes it a potential candidate for the treatment of depression and anxiety disorders. In pharmacology, this compound has been studied for its potential use as a tool compound to investigate the role of monoamine transporters in the brain. In medicinal chemistry, this compound has been used as a lead compound for the development of novel psychoactive substances.

properties

IUPAC Name

1-[2-(azepan-2-yl)phenyl]-N,N-dimethylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2/c1-17(2)12-13-8-5-6-9-14(13)15-10-4-3-7-11-16-15/h5-6,8-9,15-16H,3-4,7,10-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDSMIZOJFSCJMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC=CC=C1C2CCCCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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